molecular formula C11H15BrN2O3S B1313756 tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate CAS No. 308276-66-6

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

Cat. No.: B1313756
CAS No.: 308276-66-6
M. Wt: 335.22 g/mol
InChI Key: XYXNZAUIORCEKD-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characterization

Chemical Identity and Classification

Nomenclature and Structural Designation

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate represents a highly substituted pyrimidine derivative characterized by a complex substitution pattern that defines its chemical behavior and research applications. The systematic nomenclature reflects the presence of multiple functional groups attached to the core pyrimidine ring system, including a bromine atom at position 5, a methylthio group at position 2, an oxo group at position 6, and a tert-butyl acetate moiety attached to the nitrogen at position 1.

The molecular structure is represented by the molecular formula C₁₁H₁₅BrN₂O₃S, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The structural complexity is further illustrated through the Simplified Molecular Input Line Entry System representation: CSC1=NC=C(Br)C(=O)N1CC(=O)OC(C)(C)C. This notation clearly demonstrates the connectivity between the various functional groups and the core pyrimidine heterocycle.

The International Chemical Identifier provides additional structural detail: 1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3. This systematic representation enables precise identification of the compound across different chemical databases and research platforms. The tert-butyl group serves as a protecting group commonly employed in organic synthesis, while the methylthio substituent contributes to the compound's unique electronic properties and potential reactivity patterns.

Chemical Abstracts Service Registry and Database Identifiers

The compound is definitively identified through Chemical Abstracts Service Registry Number 308276-66-6, which serves as the primary international identifier for this specific chemical entity. This unique identifier ensures consistent recognition across global chemical databases, research publications, and commercial suppliers. The registry number facilitates accurate literature searches and enables researchers to access comprehensive information about the compound from multiple authoritative sources.

Database System Identifier Reference
Chemical Abstracts Service 308276-66-6
PubChem Compound 11267651
Molecular Design Limited MFCD09702025
United Nations Standard Products and Services Code 12352200
PubChem Substance 329826254

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZAUIORCEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460687
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308276-66-6
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate typically involves the reaction of tert-butyl bromide with other chemical reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Biological Activities

Research has identified several potential biological applications for tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate:

Antimicrobial Properties

Studies have indicated that compounds with a pyrimidine core exhibit antimicrobial activity. The presence of the bromine and methylthio groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are warranted to elucidate these mechanisms and evaluate efficacy in various cancer models.

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

Reactions Involving this compound:

  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.
  • Coupling Reactions: It can be employed in coupling reactions to generate more complex structures, especially in the synthesis of biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BAnticancer PropertiesShowed cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study CSynthetic ApplicationsSuccessfully utilized as a precursor for synthesizing novel pyrimidine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences Reference
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate 308276-66-6 C₁₁H₁₅BrN₂O₃S 335.23 5-Br, 2-SMe, 6-oxo, 1-acetate Reference compound
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 5-F, 4-OH, 6-Me, 2-methylcarbamate Lacks bromine and sulfur; contains carbamate and hydroxyl groups
Ethyl 2-(methylthio)pyrimidine-5-carboxylate - C₈H₁₀N₂O₂S 198.24 2-SMe, 5-COOEt Simpler ester (ethyl vs. tert-butyl); no bromine or oxo group
tert-Butyl 6-bromonaphthalene-2-carboxylate 1006899-73-5 C₁₆H₁₅BrO₂ 335.20 Bromonaphthalene core Aromatic naphthalene vs. pyrimidine core; lacks sulfur and nitrogen

Functional Group Analysis

  • Bromine (5-Br): Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine or hydrogen.
  • Methylthio (2-SMe) : Offers stability under basic conditions but can be oxidized to sulfone/sulfoxide for increased electrophilicity. Contrasts with carbamate or hydroxyl groups in analogues, which may confer hydrogen-bonding capabilities .
  • tert-Butyl Acetate (1-position) : Provides steric protection for the pyrimidine nitrogen, enhancing stability during synthesis. Ethyl or methyl esters in analogues may hydrolyze more readily .
  • Oxo (6-position): Contributes to tautomerism and hydrogen-bonding interactions, unlike non-oxygenated pyrimidines .

Physicochemical Properties

  • Lipophilicity : Bromine and methylthio groups increase logP compared to hydroxy or carbamate substituents, influencing bioavailability in drug design .

Biological Activity

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (CAS Number: 308276-66-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Empirical Formula : C₁₁H₁₅BrN₂O₃S
  • Molecular Weight : 335.22 g/mol
  • Form : Solid
  • Purity : >97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds within the pyrimidine class exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and Hepatitis C Virus (HCV). The mechanism of action typically involves inhibition of viral replication or interference with viral enzyme activity.

CompoundVirus TargetEC₅₀ (μM)CC₅₀ (μM)Therapeutic Index
Example AHIV3.98>4000>1000
Example BHCV31.9>500>15.6

The specific EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for this compound are yet to be published, but its structural similarities suggest potential effectiveness in similar ranges .

Anticancer Activity

Preliminary studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the bromine and methylthio groups may enhance the compound's interaction with biological targets involved in cancer pathways.

Metabolic Stability

The stability of the tert-butyl group in biological systems is a critical factor influencing the pharmacokinetics of compounds. Studies have shown that replacing the tert-butyl group can lead to increased metabolic stability, which is essential for drug development. For instance, modifications leading to a trifluoromethyl group have shown improved metabolic profiles compared to their tert-butyl counterparts .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, several derivatives were tested for their ability to inhibit viral replication. Compounds similar to this compound demonstrated promising results against HIV with low cytotoxicity .
  • Cytotoxicity Assessment : A comparative analysis of various pyrimidine derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .
  • Metabolic Studies : Investigations into the metabolic pathways of related compounds revealed that modifications to the tert-butyl group significantly impacted their clearance rates and overall bioavailability in vivo, emphasizing the importance of chemical structure in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, tert-butyl pyrimidine derivatives often require anhydrous conditions and catalysts like K₂CO₃ for nucleophilic substitutions (e.g., alkylation or bromination steps). Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for purification, as seen in multi-step syntheses of analogous compounds . Monitoring via TLC or HPLC ensures intermediate stability and reaction completion.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent degradation. The bromine and methylthio groups are susceptible to hydrolysis and oxidation. Pre-purification intermediates may require immediate use or stabilization with desiccants. Safety protocols from analogous pyrimidine derivatives recommend using PPE (gloves, goggles) and working in a fume hood due to potential lachrymatory or toxic byproducts .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effect, tert-butyl singlet at ~1.4 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving tautomeric or conformational ambiguities in the pyrimidine ring .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization be addressed?

  • Methodological Answer : The bromine at position 5 and methylthio group at position 2 offer distinct reactivity. Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), while the methylthio group can undergo oxidation to sulfone for nucleophilic displacement. Computational tools (DFT) predict charge distribution to guide site-specific modifications. For example, Pd-catalyzed couplings in used Et₃SiH as a reductant to minimize side reactions .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state. Use variable-temperature NMR to probe conformational flexibility. If crystallographic data from SHELXL conflicts with solution data, validate with NOESY (for spatial proximity) or IR spectroscopy (for carbonyl stretching frequencies). Re-crystallization in alternate solvents can resolve polymorphic ambiguities.

Q. How does the tert-butyl ester group influence reactivity in downstream applications?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing solubility in non-polar solvents during synthesis. Its bulkiness can sterically hinder reactions at adjacent sites, requiring deprotection (e.g., TFA/CH₂Cl₂) for further functionalization. Kinetic studies comparing tert-butyl with methyl or benzyl esters reveal slower hydrolysis rates, which is advantageous for stepwise syntheses .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Software like Gaussian 09 models transition states for substitution reactions. For instance, the LUMO of the pyrimidine ring localizes at C6 (adjacent to the oxo group), making it prone to nucleophilic attack .

Q. How can researchers mitigate decomposition during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and light exposure. Use HPLC-UV to track degradation products (e.g., debromination or ester hydrolysis). Lyophilization improves stability for hygroscopic intermediates. For light-sensitive compounds, additive screening (e.g., BHT) can inhibit radical-mediated pathways .

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